molecular formula C11H9F3O B8385429 2-(3,3-Difluoropropoxy)-4-ethynyl-1-fluorobenzene

2-(3,3-Difluoropropoxy)-4-ethynyl-1-fluorobenzene

Cat. No. B8385429
M. Wt: 214.18 g/mol
InChI Key: FYVMNUCQPORYLX-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

To a solution of the crude ((3-(3,3-difluoropropoxy)-4-fluorophenyl)ethynyl)trimethylsilane (2.0 g) from the previous step in MeOH (17.5 mL) was added K2CO3 (9.65 g, 69.8 mmol) at room temperature. The reaction mixture was stirred for 1.5 h after which the mixture was filtered. The filter cake was washed with MeOH and the combined filtrate was concentrated over 10 g Celite. Flash chromatography (SiO2, % EtOAc 99% Hexanes to 5:95 EtOAc:Hexanes) provided 700 mg, 76%, of the title compound as a light yellow oil.
Name
((3-(3,3-difluoropropoxy)-4-fluorophenyl)ethynyl)trimethylsilane
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9.65 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:19])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([C:13]#[C:14][Si](C)(C)C)[CH:9]=[CH:10][C:11]=1[F:12].C([O-])([O-])=O.[K+].[K+]>CO>[F:19][CH:2]([F:1])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([C:13]#[CH:14])[CH:9]=[CH:10][C:11]=1[F:12] |f:1.2.3|

Inputs

Step One
Name
((3-(3,3-difluoropropoxy)-4-fluorophenyl)ethynyl)trimethylsilane
Quantity
2 g
Type
reactant
Smiles
FC(CCOC=1C=C(C=CC1F)C#C[Si](C)(C)C)F
Name
Quantity
9.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
17.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 h after which the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filter cake was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated over 10 g Celite
CUSTOM
Type
CUSTOM
Details
Flash chromatography (SiO2, % EtOAc 99% Hexanes to 5:95 EtOAc:Hexanes) provided 700 mg, 76%

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(CCOC1=C(C=CC(=C1)C#C)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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